molecular formula C13H17NO4 B5726735 5-(2-Ethoxyanilino)-5-oxopentanoic acid

5-(2-Ethoxyanilino)-5-oxopentanoic acid

Cat. No.: B5726735
M. Wt: 251.28 g/mol
InChI Key: ZQQJUIZXZPCNAG-UHFFFAOYSA-N
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Description

5-(2-Ethoxyanilino)-5-oxopentanoic acid is a substituted 5-oxopentanoic acid derivative characterized by an ethoxy-substituted anilino group at the 5-position of the pentanoic acid backbone. For example, similar 5-oxopentanoic acids are synthesized by reacting glutaric anhydride with aromatic amines or thiophene derivatives in the presence of AlCl₃, followed by purification steps involving acid-base extraction and chromatography .

Its ethoxy group may influence solubility and binding interactions in biological systems, while the pentanoic acid moiety provides a carboxylic acid functional group for conjugation or salt formation.

Properties

IUPAC Name

5-(2-ethoxyanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-18-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJUIZXZPCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyanilino)-5-oxopentanoic acid typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method is the acylation of 2-ethoxyaniline with glutaric anhydride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

Several 5-oxopentanoic acid derivatives feature variations in the aromatic substituents. Key examples include:

Compound Name Substituent(s) on Anilino/Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic acid Ethylsulfonyl, hydroxyl C₁₃H₁₇NO₆S 315.34 Potential sulfonamide-based enzyme inhibition
5-(4-Fluorophenyl)-5-oxopentanoic acid Fluorophenyl C₁₁H₁₁FO₃ 210.20 Intermediate for fluorinated pharmaceuticals
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid Ethylanilino-carbonyl C₂₀H₂₂N₂O₄ 354.41 Bioactive small molecule for research

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in ) enhance polarity and may improve binding to charged protein residues.
  • Halogen substituents (e.g., fluorine in ) can increase metabolic stability and bioavailability.
  • Bulkier groups (e.g., ethylanilino-carbonyl in ) may reduce solubility but improve target specificity.

Functional Group Variations

Modifications to the pentanoic acid backbone or the substituent’s functional groups yield distinct physicochemical and biological properties:

Compound Name Functional Group Variation Molecular Weight (g/mol) Key Data/Applications
2-Amino-5-(ethylamino)-5-oxopentanoic acid Amino group at C2, ethylamino at C5 190.20 Glutamine derivative; potential metabolic studies
5-Amino-4-oxopentanoic acid hydrochloride Amino group at C5, ketone at C4 167.59 (free base) Precursor for 5-aminolevulinic acid (ALA), used in photodynamic therapy
5-(4-(1-Azepanylcarbonyl)anilino)-5-oxopentanoic acid Azepane ring at C4 346.40 Cyclic amide for enhanced conformational stability

Key Observations :

  • Amino groups (e.g., in ) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets.
  • Ketone groups (e.g., in ) enable further derivatization, such as Schiff base formation.

Physicochemical and Spectroscopic Comparisons

Selected data from synthesis reports and analytical studies:

Compound Name Melting Point (°C) IR (ν, cm⁻¹) ^1H-NMR (δ, ppm) References
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 105–107 1693 (COOH), 1650 (CO) 7.54 (d, 1H), 2.95 (t, 2H)
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid Not reported Not reported Not reported
5-Aminolevulinic acid hydrochloride 150–152 (decomp.) 1720 (COOH), 1640 (NH₂) 2.35 (m, 2H), 3.60 (t, 2H)

Key Observations :

  • Carboxylic acid IR stretches (~1690–1720 cm⁻¹) and amide/ketone stretches (~1640–1650 cm⁻¹) are consistent across analogs .
  • ^1H-NMR signals for methylene protons adjacent to carbonyl groups typically appear at δ 2.5–3.0 ppm .

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